molecular formula C30H29N3O4 B2431338 (11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-50-1

(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2431338
CAS No.: 866346-50-1
M. Wt: 495.579
InChI Key: RRXHGPJQSWEZFA-GCUVURNUSA-N
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Description

(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C30H29N3O4 and its molecular weight is 495.579. The purity is usually 95%.
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Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4/c1-35-22-12-13-25(26(18-22)36-2)32-30-24(29(34)31-21-9-4-3-5-10-21)17-20-16-19-8-6-14-33-15-7-11-23(27(19)33)28(20)37-30/h3-5,9-10,12-13,16-18H,6-8,11,14-15H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXHGPJQSWEZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties based on available literature and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C30H28N3O4C_{30}H_{28}N_{3}O_{4}. Its structure features a pyrano-pyridoquinoline framework with various substituents that may influence its biological activity. The presence of the dimethoxyphenyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures to (11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl derivatives exhibit significant antitumor activity. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells and A549 lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays:

  • DPPH Assay : The compound showed a notable ability to scavenge free radicals in a DPPH assay, indicating its potential as an antioxidant agent. The IC50 value was determined to be significantly lower than that of common antioxidants like ascorbic acid.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : Similar compounds have been reported to inhibit tyrosinase activity effectively. Tyrosinase is crucial in melanin synthesis; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. A related study showed that derivatives exhibited up to 66% inhibition at 20 µM concentration against mushroom tyrosinase .

Research Findings and Data Tables

Activity Assay Type IC50/Effect Reference
AntitumorMCF-7 Cell ProliferationDose-dependent inhibition[Data from case studies]
AntioxidantDPPH Radical ScavengingIC50 < Ascorbic Acid[Data from assays]
Tyrosinase InhibitionMushroom Tyrosinase Activity66% inhibition at 20 µM

Mechanistic Insights

The biological activities of (11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl derivatives may be attributed to their ability to interact with specific molecular targets. Molecular docking studies suggest that these compounds can bind effectively to active sites of enzymes like tyrosinase due to favorable interactions with key amino acid residues.

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